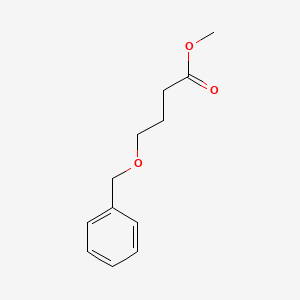

Methyl 4-(benzyloxy)butanoate

Description

Properties

IUPAC Name |

methyl 4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPAAZHXIYWJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340162 | |

| Record name | Methyl 4-(benzyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31600-42-7 | |

| Record name | Methyl 4-(benzyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(benzyloxy)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Benzyloxy Butanoate

Direct Esterification Routes

The most common approach for synthesizing methyl 4-(benzyloxy)butanoate is through the direct esterification of its corresponding carboxylic acid, 4-(benzyloxy)butanoic acid. This can be achieved using classic acid-catalyzed methods or modified procedures that may offer advantages in terms of yield and reaction conditions.

Classic Esterification Protocols

Fischer-Speier esterification represents a classic and straightforward method for producing methyl 4-(benzyloxy)butanoate. masterorganicchemistry.com This acid-catalyzed condensation reaction involves heating a mixture of 4-(benzyloxy)butanoic acid and methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the methanol on the activated carbonyl carbon, leading to a tetrahedral intermediate. cerritos.edu

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. cerritos.edu

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

While widely applicable, Fischer esterification can have limitations, including the potential for side reactions and the need for harsh acidic conditions, which might not be compatible with sensitive functional groups.

Modified Esterification Procedures from 4-(benzyloxy)butanoic Acid Precursors

To overcome the limitations of classic esterification, several modified procedures have been developed for the synthesis of methyl 4-(benzyloxy)butanoate from 4-(benzyloxy)butanoic acid. These methods often employ coupling agents to facilitate the reaction under milder conditions.

One such method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This reaction is typically carried out in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0°C to room temperature. This approach generally provides good yields, often in the range of 70-85% for similar esters.

Another modified procedure utilizes potassium carbonate (K₂CO₃) in acetonitrile (B52724) (CH₃CN). rsc.org In this method, 4-(benzyloxy)butanoic acid is dissolved in acetonitrile, followed by the addition of potassium carbonate and methyl iodide. This method provides a relatively clean reaction with good yields.

| Method | Reagents | Solvent | Temperature | Yield |

| Fischer-Speier Esterification | 4-(benzyloxy)butanoic acid, Methanol, H₂SO₄ or HCl | Excess Methanol | Reflux | Variable |

| DCC/DMAP Coupling | 4-(benzyloxy)butanoic acid, Methanol, DCC, DMAP | Dichloromethane | 0°C to Room Temp | 70-85% |

| Potassium Carbonate | 4-(benzyloxy)butanoic acid, Methyl iodide, K₂CO₃ | Acetonitrile | Not specified | Good |

Exploration of Alternative Synthetic Pathways for Methyl 4-(benzyloxy)butanoate

Besides direct esterification, alternative synthetic routes to methyl 4-(benzyloxy)butanoate have been explored. One notable pathway involves the alkylation of methyl 4-hydroxybutanoate. This method circumvents the need to first synthesize and isolate 4-(benzyloxy)butanoic acid.

Recent advancements have also looked into electrochemical methods for synthesizing related butanoate esters. For instance, the electrochemical oxidative C-C bond cleavage of methylenecyclopropanes in the presence of an alcohol has been demonstrated as a viable route to produce various substituted butanoates. rsc.org While not specifically detailed for methyl 4-(benzyloxy)butanoate, this innovative approach could potentially be adapted. The process involves electrolysis at a constant current using graphite (B72142) and nickel electrodes in a solvent like methanol. rsc.org

Furthermore, biocatalytic routes are emerging as a promising alternative. For example, lipases have been used in the resolution of racemic mixtures of related compounds, such as methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, highlighting the potential for enzymatic methods in the synthesis of chiral derivatives of methyl 4-(benzyloxy)butanoate. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Methyl 4-(benzyloxy)butanoate

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like methyl 4-(benzyloxy)butanoate. mlsu.ac.in The goal is to develop more environmentally benign processes by minimizing waste, reducing energy consumption, and using renewable resources. mlsu.ac.in

In the context of methyl 4-(benzyloxy)butanoate synthesis, applying green chemistry principles could involve:

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Direct addition reactions and catalytic processes are generally preferred over stoichiometric ones for their higher atom economy.

Use of Catalysts: Employing catalytic reagents in place of stoichiometric ones can reduce waste and often allows for milder reaction conditions. mlsu.ac.in For esterification, the development of recyclable solid acid catalysts could offer a greener alternative to traditional mineral acids.

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of sustainable synthesis. royalsocietypublishing.org One-pot syntheses, where multiple reaction steps are carried out in a single reactor, can significantly reduce solvent usage and waste generation. royalsocietypublishing.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. mlsu.ac.in The use of highly efficient catalysts can lower the activation energy of a reaction, thereby decreasing the need for high temperatures. mlsu.ac.in

While specific green synthesis protocols for methyl 4-(benzyloxy)butanoate are not extensively documented in the provided search results, the general principles of green chemistry provide a clear framework for future research and process development. The move towards biocatalysis and the optimization of catalytic esterification processes are steps in this direction.

Chemical Reactivity and Advanced Transformations of Methyl 4 Benzyloxy Butanoate

Hydroboration Reactions of the Ester Moiety

The reduction of the ester group in Methyl 4-(benzyloxy)butanoate to the corresponding alcohol, 4-(benzyloxy)-1-butanol, can be efficiently achieved through hydroboration reactions. This transformation is significant as it provides a pathway to diols and other derivatives while potentially preserving the benzyl (B1604629) ether protecting group.

Mechanistic Studies of Ester Hydroboration

The precise mechanism of hydroboration for Methyl 4-(benzyloxy)butanoate has not been detailed in dedicated studies. However, the generally accepted mechanism for Grignard reagent-catalyzed hydroboration of esters provides a plausible pathway. mdpi.com This process is thought to involve the activation of the ester by the Grignard reagent, facilitating the transfer of a hydride from the hydroborating agent, such as pinacolborane (HBpin). mdpi.comnih.gov The reaction proceeds through a series of intermediates, ultimately leading to the formation of an alkoxyborane, which upon workup yields the corresponding alcohol. mdpi.com The presence of the benzyloxy group is not expected to significantly alter this fundamental mechanism, although it may influence reaction kinetics and chemoselectivity.

Catalyst Systems and Reaction Optimization for Hydroboration (e.g., Lithium Diisobutyl-tert-butoxyaluminum Hydride)

Various catalytic systems have been developed for the hydroboration of esters. One notable example is the use of Grignard reagents as catalysts. In a study, the hydroboration of Methyl 4-(benzyloxy)butanoate using methylmagnesium chloride (MeMgCl) as a catalyst and pinacolborane (HBpin) as the hydroborating agent afforded the corresponding alcohol in 99% yield after 12 hours at room temperature. mdpi.com

Another effective catalyst system for ester reduction is Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA). While specific studies on its use with Methyl 4-(benzyloxy)butanoate are not available, LDBBA is known to be a highly efficient reagent for the reduction of various esters to their corresponding alcohols under mild conditions. This reagent is typically used in conjunction with a hydride source like pinacolborane. The general applicability of LDBBA suggests its potential for the effective hydroboration of the ester moiety in Methyl 4-(benzyloxy)butanoate.

| Catalyst System | Reagents | Conditions | Yield of 4-(benzyloxy)-1-butanol | Reference |

| Grignard Reagent | MeMgCl, HBpin | Room Temperature, 12h | 99% | mdpi.com |

Chemical Manipulations of the Benzyloxy Ether Linkage

The benzyloxy group in Methyl 4-(benzyloxy)butanoate serves as a protecting group for the primary alcohol. Its removal is a key step in many synthetic sequences. The most common method for the cleavage of a benzyl ether is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally efficient and clean. It is important to note that under these conditions, the ester group may also be reduced, depending on the specific catalyst and reaction conditions.

Alternative methods for benzyl ether cleavage that are compatible with the ester functionality include treatment with strong acids or using certain oxidizing agents, although these methods are often less selective and may lead to side products.

Development of Novel Synthetic Sequences Initiated by Methyl 4-(benzyloxy)butanoate

Methyl 4-(benzyloxy)butanoate and its derivatives are valuable starting materials for the synthesis of more complex molecules, including biologically active compounds.

A notable example is the use of a closely related compound, racemic ¹³C-labelled methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, in the synthesis of the antiviral agents penciclovir (B1679225) and famciclovir. rsc.org In this synthetic route, a lipase-catalyzed resolution was employed to separate the enantiomers of the starting material. The resulting chiral intermediates were then further transformed into the target antiviral drugs. rsc.org This highlights the utility of the 4-(benzyloxy)butanoate scaffold in the preparation of medicinally important molecules.

Furthermore, the reduction product of Methyl 4-(benzyloxy)butanoate, 4-(benzyloxy)-1-butanol, can be a precursor to other synthetic intermediates. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. The butanol derivative itself can be used in etherification or esterification reactions to build more complex structures.

Methyl 4 Benzyloxy Butanoate As a Versatile Building Block in Complex Molecule Synthesis

Strategic Utility in Retrosynthetic Planning

In the realm of retrosynthetic analysis, where complex target molecules are deconstructed into simpler, commercially available precursors, methyl 4-(benzyloxy)butanoate serves as a key C4 synthon. cymitquimica.com Its strategic value lies in the orthogonal nature of its two functional groups. The methyl ester is susceptible to a range of transformations, including hydrolysis, reduction, and reaction with organometallic reagents, while the benzyloxy group provides a robust protecting group for the primary alcohol, stable to a wide array of reaction conditions but readily removable under specific hydrogenolysis conditions. lkouniv.ac.in

A common retrosynthetic disconnection strategy involving methyl 4-(benzyloxy)butanoate is the C-O bond cleavage of the ether linkage or the C-C bond adjacent to the ester carbonyl. For instance, in the synthesis of a target molecule containing a 4-hydroxybutyl moiety, a retrosynthetic transform can lead back to methyl 4-(benzyloxy)butanoate, where the benzyl (B1604629) group serves as a masked hydroxyl function. deanfrancispress.comscripps.edu This is particularly advantageous when other parts of the molecule are sensitive to the conditions required for direct introduction of a free hydroxyl group.

The presence of both an electrophilic center (the ester carbonyl) and a nucleophilic precursor (the protected alcohol) within the same molecule allows for its incorporation into synthetic routes through various bond-forming reactions. This dual functionality simplifies the retrosynthetic analysis of more complex structures by providing a reliable and predictable building block.

Table 1: Key Retrosynthetic Disconnections Involving Methyl 4-(benzyloxy)butanoate

| Target Moiety | Retrosynthetic Disconnection | Precursor |

| 1,4-Butanediol (B3395766) derivative | C-O ether cleavage (post-synthesis) | Methyl 4-(benzyloxy)butanoate |

| γ-Lactone | Intramolecular cyclization | 4-Hydroxybutanoic acid (from hydrolysis of methyl 4-(benzyloxy)butanoate) |

| Extended carbon chain | Grignard or organolithium addition to the ester | Methyl 4-(benzyloxy)butanoate |

| Amide-containing structure | Amidation of the ester | Methyl 4-(benzyloxy)butanoate |

Applications in Convergent and Divergent Synthetic Approaches

The distinct reactivity of the functional groups in methyl 4-(benzyloxy)butanoate makes it an excellent component in both convergent and divergent synthetic strategies.

In convergent synthesis , complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. Methyl 4-(benzyloxy)butanoate and its derivatives have been utilized in such approaches. For example, in the synthesis of myricanol, a cyclic diarylheptanoid, a related compound, methyl 3-(4-benzyloxyphenyl)propanoate, was used as a key fragment that was coupled with another component in a cross-metathesis reaction. researchgate.net Similarly, in the chemoenzymatic synthesis of isotopically labeled antiviral agents like penciclovir (B1679225) and famciclovir, lipase-catalyzed resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate allowed for a convergent approach to the final chiral products. rsc.org

Divergent synthesis , on the other hand, involves the generation of a library of structurally diverse compounds from a common intermediate through various reaction pathways. beilstein-journals.org While direct examples of large-scale divergent synthesis starting from methyl 4-(benzyloxy)butanoate are not extensively documented, its structure is well-suited for such strategies. For instance, the ester functionality can be converted to a variety of other functional groups (e.g., aldehyde, alcohol, amide), while the protected alcohol at the other end can be deprotected and subsequently functionalized. A study on the visible light-promoted divergent synthesis of N-containing alkyl acrylates and γ,γ-diaminobutyl esters from Morita-Baylis–Hillman acetates illustrates how a common precursor can lead to different product classes, a principle applicable to derivatives of methyl 4-(benzyloxy)butanoate. acs.org The ability to selectively manipulate either end of the molecule allows for the generation of a diverse set of analogs from a single, readily available starting material.

Table 2: Potential Divergent Synthesis Pathways from a Methyl 4-(benzyloxy)butanoate-derived Intermediate

| Common Intermediate | Reaction Pathway | Resulting Compound Class |

| 4-(Benzyloxy)butanal | Wittig reaction | Alkenes |

| Reductive amination | Amines | |

| Grignard addition | Secondary alcohols | |

| 4-(Benzyloxy)butanoic acid | Amide coupling | Amides |

| Esterification with various alcohols | Esters |

Design and Construction of Novel Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule that serves as a template for the attachment of various functional groups, leading to derivatives with diverse biological activities. researchgate.net Methyl 4-(benzyloxy)butanoate and its derivatives have been instrumental in the construction of novel and biologically relevant molecular scaffolds.

Furthermore, the chiral derivative, (R)-4-(benzyloxy)-3-methylbutanenitrile, synthesized from a related butanoate, has been highlighted as a versatile chiral building block for introducing methyl-substituted units into complex natural products and pharmaceutical compounds. researchgate.net The defined stereochemistry and the presence of both a nitrile and a protected alcohol offer multiple points for further elaboration into unique three-dimensional scaffolds.

The synthesis of flavonoid analogues as scaffolds for combinatorial libraries also underscores the importance of such bifunctional building blocks in generating molecular diversity for drug discovery. researchgate.net The principles applied in these syntheses can be extended to the use of methyl 4-(benzyloxy)butanoate to create novel, non-natural scaffolds with potential applications in medicinal chemistry and materials science.

Table 3: Examples of Complex Molecules and Scaffolds Incorporating a 4-(Benzyloxy)butyl Moiety

| Compound/Scaffold Class | Synthetic Application/Significance |

| Myricanol | Convergent synthesis of a macrocyclic diarylheptanoid with potential neuroprotective properties. researchgate.net |

| Penciclovir/Famciclovir (labeled) | Chemoenzymatic convergent synthesis of antiviral agents. rsc.org |

| Multi-target Cholinesterase/Monoamine Oxidase Inhibitors | Design of hybrid molecules for potential Alzheimer's disease therapy. unifi.it |

| Chiral Methyl-substituted Building Blocks | Synthesis of versatile chiral scaffolds for natural product synthesis. researchgate.net |

Applications in Specialized Organic Synthesis Domains

Role in Natural Product Total Synthesis

The structural motifs present in Methyl 4-(benzyloxy)butanoate—specifically the benzyloxy-protected four-carbon chain—make it a relevant precursor for certain families of natural products. While not always the direct starting material, its core structure is found in key intermediates for the synthesis of complex targets.

The synthesis of complex natural products often relies on the assembly of smaller, functionalized building blocks. The butanoate portion of Methyl 4-(benzyloxy)butanoate can serve as a foundational C4 unit, while the benzyloxy group offers a robust protecting group for a hydroxyl function, which can be unveiled at a later synthetic stage.

In the realm of terpenoids , a vast and diverse class of natural products built from isoprene (B109036) units, the introduction of oxygenated and functionalized carbon chains is a common synthetic challenge. mdpi.comuzh.ch While direct total syntheses of terpenoids starting from Methyl 4-(benzyloxy)butanoate are not prominently documented, intermediates containing similar benzyloxy-protected carbon chains are utilized. For instance, the synthesis of chiral building blocks for oxygenated labdane (B1241275) diterpenoids has involved the use of methyl [2S,3R]-2-benzyloxy-4-(tert-butyldiphenylsilyl)oxy-3-methyl-2-(1-methylcyclohexyl)butanoate, a more complex derivative that shares the core benzyloxy butanoate feature. acs.orgacs.org

The synthesis of brevicomin , a pheromone of the Western pine beetle, provides another context where the benzyloxy motif is of strategic importance. Asymmetric syntheses of (+)-exo-brevicomin have been accomplished using α-benzyloxy aldehydes as key chiral intermediates. pherobase.com These aldehydes, which contain a protected hydroxyl group adjacent to a reactive carbonyl, are crucial for establishing the correct stereochemistry in the final bicyclic ketal structure of brevicomin. While not Methyl 4-(benzyloxy)butanoate itself, the strategic use of the benzyloxy group in these related precursors highlights the importance of this protecting group strategy in the synthesis of such natural products. google.com

Achieving stereochemical control is paramount in the total synthesis of natural products, as the biological activity is often dependent on a single enantiomer. Enantioselective synthesis can be achieved through various means, including the use of chiral catalysts or enzymes. google.comorganic-chemistry.org

Lipases, for example, are frequently employed for the kinetic resolution of racemic esters. researchgate.net This technique has been applied to derivatives of Methyl 4-(benzyloxy)butanoate. In a chemoenzymatic approach, the lipase (B570770) from Candida cylindracea was used to resolve racemic 13C-labelled methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate. rsc.orgresearchgate.net This enzymatic hydrolysis selectively produces one enantiomer, allowing for the separation of the (R) and (S) forms. rsc.orgresearchgate.netrsc.org This method provides access to enantiomerically pure building blocks that are critical for the synthesis of chiral natural products and their analogues.

Contribution to Medicinal Chemistry and Drug Discovery

Methyl 4-(benzyloxy)butanoate and its derivatives are significant contributors to the field of medicinal chemistry, primarily serving as key intermediates in the synthesis of potent pharmaceutical compounds, especially antiviral agents.

The most prominent application of this compound is in the synthesis of the antiviral drugs penciclovir (B1679225) and its prodrug, famciclovir. googleapis.comgoogle.com These drugs are effective against herpesviruses. The synthesis of these molecules involves the construction of an acyclic side chain that mimics the sugar portion of a natural nucleoside.

A chemoenzymatic strategy has been developed for the synthesis of isotopically labeled versions of penciclovir and famciclovir. rsc.org A key step in this process is the enzymatic resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate using a lipase. rsc.orgresearchgate.net The resulting enantiomerically pure (+)-methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate (confirmed as the R-isomer) is then carried forward through several steps to become the acyclic portion of the final drug. rsc.orgrsc.org This highlights the direct role of this benzyloxybutanoate derivative as a crucial building block for these important pharmaceuticals. researchgate.net

| Starting Intermediate | Key Transformation | Target Pharmaceutical | Reference |

|---|---|---|---|

| Racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate | Lipase-catalyzed resolution | Penciclovir, Famciclovir | rsc.org |

| Ethyl 4-benzyloxy-2-ethoxycarbonylbutanoate | Reduction and further functionalization | Penciclovir, Famciclovir | google.com |

The structural features of Methyl 4-(benzyloxy)butanoate make it an attractive starting point for the design of new bioactive molecules. ucsf.edu The benzyloxy group serves as a stable protecting group for a primary alcohol, which can be deprotected later in a synthetic sequence to reveal a reactive hydroxyl group for further modification. The ester functionality can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing multiple avenues for derivatization.

This versatility allows medicinal chemists to use the butanoate scaffold to link different pharmacophores or to explore structure-activity relationships by modifying the four-carbon chain. For example, chiral butanoate esters have been investigated as potential insect pest control agents. researchgate.netcas.cz Furthermore, derivatives such as methyl (R)-3-((benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoate are used in the synthesis of complex heterocyclic drugs like sitagliptin, a DPP-IV inhibitor for treating type 2 diabetes. arabjchem.org

Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. beilstein-journals.org The synthesis of antiviral nucleoside analogues is a prime example where precise stereochemical control is essential for efficacy. nih.govnih.govtesisenred.net

In the synthesis of penciclovir and famciclovir, the chirality of the side chain, derived from methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, is crucial. The use of lipases to obtain enantiomerically pure intermediates ensures that the final drug has the correct three-dimensional structure to interact with its biological target, the viral DNA polymerase. rsc.orgresearchgate.net The ability to selectively synthesize either the (R)- or (S)-enantiomer of the butanoate intermediate allows for the creation of specific, stereochemically pure active pharmaceutical ingredients, which is a fundamental requirement in modern drug development. rsc.orgresearchgate.netrsc.org The synthesis of other bioactive molecules, such as certain dipeptidyl peptidase IV (DPP-IV) inhibitors, also relies on the use of chiral butanoate building blocks to establish the necessary stereocenters for potent and selective activity. arabjchem.org

Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 4 Benzyloxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of methyl 4-(benzyloxy)butanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals correspond to the different types of protons present in the molecule. For methyl 4-(benzyloxy)butanoate, the spectrum typically reveals distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the butanoate chain, and the methyl ester protons. rsc.org The aromatic protons usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The singlet for the benzylic methylene protons (O-CH₂-Ph) is characteristically found around δ 4.5 ppm. The methylene groups of the butanoate chain exhibit specific splitting patterns, often as triplets, and the methyl ester protons present as a sharp singlet. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of methyl 4-(benzyloxy)butanoate will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the butanoate chain, and the methyl ester carbon. beilstein-journals.orgrsc.org The chemical shift of the carbonyl carbon is typically observed in the downfield region, around 173 ppm.

The following tables summarize representative ¹H and ¹³C NMR data for methyl 4-(benzyloxy)butanoate as reported in the scientific literature.

Table 1: Representative ¹H NMR Data for Methyl 4-(benzyloxy)butanoate

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31–7.17 | m | 5H | Aromatic (C₆H₅) |

| 4.44 | s | 2H | OCH₂C₆H₅ |

| 3.46 | t | 2H | CH₂ adjacent to O |

| 2.42 | t | 2H | CH₂ adjacent to C=O |

| 1.88 | tt | 2H | CH₂CH₂CH₂ |

Data sourced from a study where the compound was synthesized and its structure confirmed by NMR. rsc.org

Table 2: Representative ¹³C NMR Data for a Compound with a Similar Benzyloxy Moiety

| Chemical Shift (δ) / ppm | Assignment |

|---|---|

| 156.4 | C=O |

| 149.1 | Aromatic C |

| 148.5 | Aromatic C |

| 136.5 | Aromatic C |

| 131.0 | Aromatic C |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 119.8 | Aromatic CH |

| 111.2 | Aromatic CH |

| 110.9 | Aromatic CH |

| 66.8 | OCH₂ |

| 56.0 | OCH₃ |

| 55.9 | OCH₃ |

| 45.0 | CH₂ |

Note: This data is for Benzyl (3,4-dimethoxybenzyl)carbamate and is provided for illustrative purposes of typical shifts for a benzyloxy group. beilstein-journals.org

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., HRMS, EI-B MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of methyl 4-(benzyloxy)butanoate. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula. sci-hub.sersc.org For methyl 4-(benzyloxy)butanoate (C₁₂H₁₆O₃), the expected exact mass would be calculated and compared with the experimental value to confirm its identity.

Electron Ionization-Mass Spectrometry (EI-MS) is another common technique. In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern provides structural information that can be used for identification. For a related compound, methyl 4-benzoylbutyrate, the mass spectrum shows characteristic peaks corresponding to the molecular ion and various fragments. nih.gov A similar fragmentation pattern would be expected for methyl 4-(benzyloxy)butanoate, with key fragments arising from the loss of the benzyloxy group or parts of the butanoate chain.

Table 3: Expected and Observed Mass Spectrometry Data for a Related Compound, Methyl 4-butoxybenzoate

| Ion | m/z (Observed) | Relative Intensity |

|---|---|---|

| [M]+ | 208 | - |

| [M-C₄H₈]+ | 152 | 99.99 |

| [M-C₄H₈-OCH₃]+ | 121 | 96.90 |

| [M-C₄H₈-OCH₃+H]+ | 122 | 16.20 |

| [C₆H₅O]+ | 93 | 15.00 |

This data for methyl 4-butoxybenzoate illustrates a typical fragmentation pattern in EI-MS. nih.gov

Chromatographic Techniques for Separation and Analysis (e.g., GPC, column chromatography)

Chromatographic techniques are fundamental for the separation and purification of methyl 4-(benzyloxy)butanoate from reaction mixtures and for analyzing its purity.

Column Chromatography is a widely used method for the purification of methyl 4-(benzyloxy)butanoate on a laboratory scale. rsc.orgwiley-vch.de In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system of appropriate polarity is used as the eluent to separate the desired compound from impurities based on their differential adsorption to the stationary phase. The selection of the eluent, often a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate, is optimized to achieve efficient separation. wiley-vch.de

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of polymers. ukaazpublications.comtainstruments.comlcms.czresearchgate.net While methyl 4-(benzyloxy)butanoate is a small molecule, GPC can be relevant in research contexts where it is used as a monomer or an initiator in polymerization reactions. In such cases, GPC would be employed to characterize the resulting polymers, providing information on their average molecular weight and polydispersity. ukaazpublications.comlcms.cz The separation in GPC is based on the hydrodynamic volume of the molecules, with larger molecules eluting before smaller ones. tainstruments.com

Table 4: Overview of Chromatographic Techniques for Methyl 4-(benzyloxy)butanoate

| Technique | Principle | Application in Research |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. wiley-vch.de | Purification of methyl 4-(benzyloxy)butanoate from reaction byproducts and starting materials. rsc.org |

| Gel Permeation Chromatography (GPC) | Separation based on the hydrodynamic volume of molecules in solution. tainstruments.com | Characterization of polymers synthesized using methyl 4-(benzyloxy)butanoate as a monomer or initiator. ukaazpublications.comlcms.cz |

Computational and Theoretical Investigations of Butanoate Esters with Benzyloxy Moieties

Molecular Modeling Approaches to Elucidate Reactivity and Conformation

Molecular modeling serves as a powerful lens to inspect the three-dimensional world of molecules, offering a way to understand their shapes (conformations) and how they are likely to react. For a molecule like methyl 4-(benzyloxy)butanoate, which possesses a flexible side chain, a variety of conformations are possible due to rotation around its single bonds. Identifying the most stable of these conformations is crucial, as it often dictates the molecule's physical properties and biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

While specific quantum chemical calculations for methyl 4-(benzyloxy)butanoate are not extensively documented in publicly available literature, the principles of Density Functional Theory (DFT) allow for a robust prediction of its electronic structure. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids, providing information about molecular geometry, bond energies, and electronic properties. nih.goveurjchem.com

For methyl 4-(benzyloxy)butanoate, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves calculating the potential energy of different conformations to identify the one with the lowest energy. The presence of the flexible butoxy chain connected to the benzyloxy group suggests that multiple low-energy conformations could exist. The final optimized geometry would provide key data such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to analyze the electronic properties. This includes mapping the electron density to identify regions that are electron-rich or electron-poor. The benzyloxy group, with its electron-donating oxygen atom and aromatic ring, and the electron-withdrawing ester group, create a distinct electronic landscape across the molecule. The molecular electrostatic potential (MEP) map is a particularly useful tool derived from DFT calculations that visualizes these charge distributions, highlighting areas prone to electrophilic or nucleophilic attack. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO's energy and location show the propensity to accept electrons.

Illustrative Data Table: Predicted Key Geometrical Parameters for Methyl 4-(benzyloxy)butanoate from General DFT Studies on Similar Fragments

| Parameter | Functional Group | Predicted Value |

| C=O Bond Length | Ester | ~1.20 - 1.22 Å |

| C-O (ester) Bond Length | Ester | ~1.33 - 1.36 Å |

| O-CH3 (ester) Bond Length | Ester | ~1.43 - 1.45 Å |

| C-O (ether) Bond Length | Benzyloxy | ~1.36 - 1.40 Å |

| O-CH2 (ether) Bond Length | Benzyloxy | ~1.42 - 1.44 Å |

| C-C (aromatic) Bond Length | Benzene Ring | ~1.39 - 1.41 Å |

| C-O-C Bond Angle | Ether Linkage | ~115° - 119° |

| O=C-O Bond Angle | Ester | ~123° - 126° |

Note: These values are illustrative and based on typical results from DFT calculations on molecules containing similar functional groups. Specific values for methyl 4-(benzyloxy)butanoate would require dedicated computational studies.

Simulation of Reaction Mechanisms

Computational chemistry provides powerful tools to simulate and understand the step-by-step pathways of chemical reactions, known as reaction mechanisms. zendy.ionih.govrsc.org For methyl 4-(benzyloxy)butanoate, key reactions would include its formation (esterification) and its breakdown (hydrolysis).

The simulation of a reaction mechanism involves identifying the starting materials (reactants), the final materials (products), and any intermediate structures and transition states that occur along the reaction pathway. By calculating the energy of each of these species, a potential energy surface for the reaction can be constructed. The highest point on this surface between a reactant and an intermediate, or an intermediate and a product, represents the transition state, and its energy determines the activation energy of that step.

For the acid-catalyzed hydrolysis of methyl 4-(benzyloxy)butanoate, a typical simulation would model the following key steps:

Protonation of the carbonyl oxygen of the ester by an acid catalyst.

Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol (B129727) to form a protonated carboxylic acid.

Deprotonation to yield 4-(benzyloxy)butanoic acid.

Each of these steps would be modeled to determine the geometry and energy of the transition state, providing a quantitative measure of the reaction's feasibility and rate. Similar simulations can be performed for other reactions, such as its formation via Fischer esterification from 4-(benzyloxy)butanoic acid and methanol. zendy.io

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies are invaluable for elucidating structure-reactivity relationships, explaining how the arrangement of atoms and the distribution of electrons in a molecule influence its chemical reactivity. In methyl 4-(benzyloxy)butanoate, the interplay between the benzyloxy moiety and the butanoate ester functionality is key to its chemical character.

From a theoretical standpoint, the reactivity of the ester group is influenced by the electronic effects of the benzyloxy group. The ether oxygen in the benzyloxy group is electron-donating through resonance and induction, which can subtly affect the electron density at the carbonyl carbon of the ester. However, due to the separation by three methylene (B1212753) (-CH2-) groups, this inductive effect is likely to be modest. DFT calculations of atomic charges and frontier orbital distributions would be able to quantify this influence precisely.

The benzyloxy group itself introduces specific sites of reactivity. The benzyl (B1604629) C-H bonds are susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. The aromatic ring is a site for electrophilic aromatic substitution, although the benzyloxy group is an activating, ortho-, para-directing group, its influence on a separate ester functionality would be minimal in intramolecular reactions not involving chain folding.

Computational studies can also be used to compare the reactivity of methyl 4-(benzyloxy)butanoate with other related esters. For example, by calculating the activation energies for the hydrolysis of a series of esters with different substituents, a quantitative structure-activity relationship (QSAR) can be developed. This can help in predicting the reactivity of new, unsynthesized compounds.

Illustrative Data Table: Theoretical Reactivity Descriptors for Key Sites in Methyl 4-(benzyloxy)butanoate

| Molecular Site | Reactivity Descriptor | Theoretical Implication |

| Carbonyl Carbon (C=O) | Positive Partial Charge | Susceptible to nucleophilic attack (e.g., hydrolysis). |

| Carbonyl Oxygen (C=O) | Negative Partial Charge, High HOMO density | Site of protonation in acid-catalyzed reactions. |

| Benzylic Methylene (-O-CH2-Ph) | Stabilized Radical Formation | Potential site for radical-mediated reactions. |

| Aromatic Ring (ortho, para positions) | Increased Electron Density | Favored sites for electrophilic aromatic substitution. |

Note: These descriptors are based on general principles and would be quantified by specific DFT calculations.

Future Research Directions and Emerging Paradigms

Development of Chemoenzymatic and Biocatalytic Pathways

The pursuit of sustainable and highly selective synthetic methods has propelled the exploration of chemoenzymatic and biocatalytic routes for producing and modifying butanoate esters. Enzymes, particularly lipases, are gaining prominence as powerful catalysts in organic synthesis due to their high efficiency and specificity under mild reaction conditions. core.ac.ukscielo.br

Research has demonstrated the successful use of lipases, such as those from Candida rugosa and Thermomyces lanuginosus, for the synthesis of various butanoate esters. researchgate.netd-nb.info These enzymes have been shown to effectively catalyze esterification reactions, offering a green alternative to traditional chemical methods. redalyc.org For instance, a study on the lipase-catalyzed synthesis of flavor esters highlighted the potential of Thermomyces lanuginosus lipase (B570770) in a continuous flow microreactor system for producing methyl butanoate. d-nb.info

A notable chemoenzymatic approach involves the lipase-catalyzed resolution of racemic mixtures. For example, the lipase from Candida cylindracea has been utilized for the kinetic resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate. rsc.orgresearchgate.netrsc.org This enzymatic hydrolysis allows for the separation of enantiomers, which is crucial for the synthesis of stereochemically pure pharmaceuticals. rsc.orgresearchgate.netrsc.org

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying novel lipases and other enzymes with enhanced stability, activity, and substrate specificity for the synthesis of methyl 4-(benzyloxy)butanoate and its derivatives. Protein engineering and directed evolution techniques could be employed to tailor enzymes for specific industrial applications.

Immobilization Techniques: Developing more robust and efficient methods for immobilizing enzymes. Immobilization can improve enzyme reusability, stability, and ease of separation from the reaction mixture, thereby reducing process costs. researchgate.net

Sustainable Synthesis and Process Intensification

The principles of green chemistry are increasingly influencing the synthesis of commodity and fine chemicals, including esters. rsc.org Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of this transition. nih.govgoogle.com

For ester synthesis, process intensification strategies include:

Continuous Flow Reactors: The use of microreactors and other continuous flow systems offers significant advantages over traditional batch processes, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. d-nb.infoacs.orgrsc.org Studies have shown that continuous flow synthesis can lead to higher yields and shorter reaction times for esterification reactions. acs.orgrsc.org For example, the synthesis of di-carboxylate esters has been effectively mediated at room temperature using a vortex fluidic device in a continuous flow setup. rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as methods to enhance reaction rates and efficiency in ester synthesis. nih.govspringerprofessional.de Ultrasound, for instance, can improve the miscibility of reactants and reduce the need for catalysts. springerprofessional.de

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, or conducting reactions in solvent-free systems, is a major goal. rsc.org Research into solvent-reagent selection guides aims to identify more sustainable conditions for reactions like the Steglich esterification. rsc.orgrsc.org

Future research will likely focus on integrating these intensification techniques to develop highly efficient and sustainable processes for the large-scale production of methyl 4-(benzyloxy)butanoate.

Exploration of Polymeric and Material Science Applications of Derivatives

Derivatives of methyl 4-(benzyloxy)butanoate hold significant promise for applications in polymer and materials science. The presence of both an ester and a protected hydroxyl group allows for the creation of functional monomers that can be incorporated into various polymer architectures.

A key area of interest is the synthesis of biodegradable polymers. Poly(4-hydroxybutyrate) (P4HB) and its copolymers are biodegradable polyesters with potential applications in the medical field. frontiersin.orgnih.gov While P4HB is typically produced through fermentation, chemical synthesis routes are being explored. frontiersin.orgnih.gov Derivatives of 4-hydroxybutanoic acid, which can be obtained from methyl 4-(benzyloxy)butanoate, are valuable precursors for such polymers. acs.orgresearchgate.net For instance, 5-(Benzyloxy)pentanoic acid, a related compound, is used as a monomer in the synthesis of copolyesters via lipase-catalyzed ring-opening polymerization.

Future research directions in this domain include:

Novel Monomer Synthesis: Designing and synthesizing new monomers derived from methyl 4-(benzyloxy)butanoate to create polymers with tailored properties, such as controlled degradation rates, specific mechanical strengths, and unique thermal characteristics.

Functional Polymers: Incorporating functional groups into the polymer backbone or as side chains to develop materials for specific applications, such as drug delivery systems, tissue engineering scaffolds, and smart materials.

Advanced Polymerization Techniques: Investigating advanced polymerization methods, such as controlled radical polymerization and ring-opening polymerization, to synthesize well-defined polymers with controlled molecular weights and architectures.

Advanced Methodologies for High-Throughput Synthesis and Screening

The discovery of new catalysts, reaction conditions, and materials requires the ability to rapidly synthesize and screen large libraries of compounds and reactions. High-throughput (HTS) methodologies are becoming indispensable tools in chemical research. nih.gov

For the synthesis and application of methyl 4-(benzyloxy)butanoate and its derivatives, HTS can be applied to:

Catalyst Screening: Rapidly screening libraries of potential catalysts (both chemical and enzymatic) to identify the most active and selective candidates for esterification and other transformations. nih.govplos.org Colorimetric assays, for example, have been developed for the high-throughput screening of microbial ester biosynthesis. nih.gov

Reaction Optimization: Systematically and rapidly optimizing reaction parameters such as temperature, solvent, and reactant concentrations to maximize yield and efficiency. rsc.org

Materials Discovery: Synthesizing and screening libraries of polymers derived from methyl 4-(benzyloxy)butanoate to identify materials with desired properties.

The integration of microfluidic reactors with automated synthesis and analysis platforms offers a powerful approach for high-throughput experimentation. researchgate.netresearchgate.netuvic.ca These systems allow for the precise control of reaction conditions on a small scale, enabling the rapid evaluation of a large number of variables.

Future advancements in this area will likely involve the use of artificial intelligence and machine learning algorithms to design experiments, analyze large datasets from HTS, and predict optimal reaction conditions and material properties, further accelerating the pace of discovery.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(benzyloxy)butanoate, and how can reaction conditions be optimized?

Methyl 4-(benzyloxy)butanoate is synthesized via acid-catalyzed esterification of 4-(benzyloxy)butanoic acid with methanol. A common method involves refluxing the reactants with catalytic HCl (0.1 M in methanol) at 60°C for 8 hours, achieving near-complete conversion . Key steps include:

- Catalyst selection : HCl is preferred for milder conditions compared to sulfuric acid (used in analogous esterifications) to minimize side reactions .

- Purification : Post-reaction, the crude product is extracted with dichloromethane, washed with water/brine, and concentrated. Yield improvements (>90%) are achieved via solvent optimization (e.g., THF for silyl ketene acetal derivatization) .

Q. How is Methyl 4-(benzyloxy)butanoate characterized structurally, and what analytical techniques are critical?

Post-synthesis characterization involves:

- NMR spectroscopy : Key signals include δ 7.15–7.27 ppm (benzyl aromatic protons), δ 4.39 ppm (benzyloxy -CH2-), δ 3.55 ppm (methoxy group), and δ 2.34 ppm (ester carbonyl-adjacent CH2) in H NMR. C NMR confirms the ester carbonyl at δ 173.8 ppm .

- HRMS : The molecular ion [M + Na]+ is observed at m/z 231.0993 (theoretical 231.0997), validating molecular formula C12H16O3 .

Q. What safety protocols are essential when handling Methyl 4-(benzyloxy)butanoate in laboratory settings?

While specific data for this compound is limited, general precautions for esters/ethers include:

- Ventilation : Use fume hoods to avoid vapor inhalation.

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste disposal : Segregate organic waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How can Methyl 4-(benzyloxy)butanoate serve as an intermediate in multi-step syntheses, such as generating silyl ketene acetals?

The compound’s ester group enables derivatization. For example:

- Silyl ketene acetal synthesis : React with n-BuLi and TMSCl in THF at -78°C to form (4-(benzyloxy)-1-methoxybut-1-en-1-yl)oxy)trimethylsilane. This intermediate is critical for enolate chemistry and asymmetric catalysis .

- Challenges : Moisture sensitivity requires strict anhydrous conditions. Yield depends on stoichiometric control of TMSCl (1.35 eq.) .

Q. What methodological strategies resolve contradictions in esterification catalyst selection (e.g., HCl vs. H2SO4) for analogous compounds?

Catalyst choice impacts yield and side reactions:

- HCl : Mild, suitable for acid-sensitive substrates (e.g., benzyl-protected alcohols) .

- H2SO4 : Higher acidity risks dehydration of alcohol intermediates, as seen in methyl 4-aminobutanoate synthesis .

- Validation : Comparative studies using TLC or GC-MS to monitor byproducts (e.g., diesters or olefins) are recommended .

Q. How can computational modeling guide the design of Methyl 4-(benzyloxy)butanoate derivatives for targeted applications?

- DFT calculations : Predict reactivity of the benzyloxy group in nucleophilic substitutions or hydrogen-bonding interactions.

- Docking studies : Screen derivatives (e.g., nitro or halogen substituents) for bioactivity, leveraging structural analogs like 4-(4-formyl-2-nitrophenoxy)benzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.